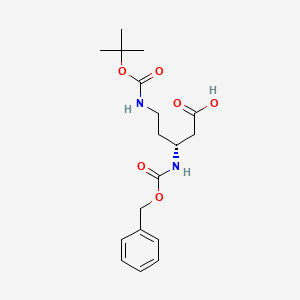

(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid

Description

Stereochemical Features

- Chiral Centers : The Cα (C2) atom is a stereocenter with four distinct substituents: a carboxylic acid, a Cβ-N-Cbz group, a methylene chain, and a hydrogen atom. This configuration aligns with D-ornithine derivatives, where the R-configuration ensures compatibility with biological systems.

- Protective Group Influence : The Cbz and Boc groups introduce steric bulk, constraining rotational freedom around the Cβ-N and Cδ-N bonds. This rigidity impacts both solution-phase dynamics and solid-state packing.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{18}\text{H}{25}\text{N}{3}\text{O}{6} $$ | |

| Exact Mass | 366.41 g/mol | |

| Topological Polar Surface Area | 132.00 Ų | |

| Hydrogen Bond Donors | 3 |

Properties

Molecular Formula |

C18H26N2O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(3R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 |

InChI Key |

YFZYKTOECORXPN-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Protection of the Amino Groups: The amino groups are protected using the Cbz and Boc groups. This step is crucial to prevent unwanted side reactions during subsequent steps.

Formation of the Pentanoic Acid Backbone: The protected amino groups are then coupled with a suitable pentanoic acid derivative to form the desired backbone.

Deprotection: After the formation of the desired compound, the protective groups can be selectively removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group of (R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid participates in peptide coupling reactions, forming amide bonds with free amines. Key reagents and conditions include:

Table 1: Coupling Reagents and Reaction Efficiency

| Reagent | Solvent | Temperature | Yield (%) | Citation |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 0–25°C | 85–90 | |

| N,N’-Diisopropylcarbodiimide (DIC) | DMF | 25°C | 88–92 |

These carbodiimide-based reagents activate the carboxylate for nucleophilic attack by amines. The Boc and Cbz groups remain intact under these conditions, ensuring selective reactivity.

Deprotection Reactions

The Boc and Cbz groups are sequentially removable, enabling site-specific modifications:

Boc Group Removal

The δ-Boc group is cleaved under acidic conditions:

-

Reagent : Trifluoroacetic acid (TFA)

-

Conditions : 20–50% TFA in dichloromethane, 1–2 hours at 25°C.

-

Outcome : Yields the δ-amine while preserving the β-Cbz group.

Table 2: Boc Deprotection Kinetics

| TFA Concentration (%) | Time (min) | Deprotection Efficiency (%) |

|---|---|---|

| 20 | 120 | 95 |

| 50 | 60 | 98 |

Cbz Group Removal

The β-Cbz group is typically removed via hydrogenolysis or HBr/acetic acid, though specific conditions for this compound are not detailed in the provided sources. General protocols involve:

-

Catalytic Hydrogenation : H₂/Pd-C in methanol or ethanol.

-

Acidic Cleavage : 33% HBr in acetic acid at 25°C.

Selective Functionalization

The orthogonal protection strategy allows sequential deprotection and functionalization:

-

Boc Removal : Exposes the δ-amine for acylation or alkylation.

-

Cbz Removal : Follows afterward to liberate the β-amine for further reactions.

Example Synthesis Pathway :

-

Couple the carboxylic acid to a resin-bound peptide using DIC.

-

Remove Boc with TFA to expose δ-amine.

-

Introduce a glycosyl group via chemoselective ligation (analogous to methods in ).

-

Remove Cbz to functionalize the β-amine.

Stability and Reactivity

-

Thermal Stability : Stable below 40°C; degradation observed at >100°C.

-

pH Sensitivity : Boc group remains stable in neutral-to-basic conditions but hydrolyzes under strong acids.

Scientific Research Applications

Drug Development

(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is primarily used as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for the development of peptide-based drugs due to its ability to mimic natural amino acids while providing enhanced stability and bioavailability.

- Case Study : In a study focusing on opioid receptor modulators, derivatives of this compound were synthesized to improve receptor binding affinity and selectivity, demonstrating its potential in pain management therapies .

Antibody Drug Conjugates

The compound has been explored as a linker in antibody-drug conjugates (ADCs). Its properties allow for the effective delivery of cytotoxic agents directly to cancer cells while minimizing systemic toxicity.

- Data Table: Linker Properties in ADCs

| Linker Type | Stability | Release Mechanism | Application |

|---|---|---|---|

| This compound | High | Enzymatic cleavage | Cancer therapy |

| Other linkers | Variable | pH-sensitive | Various therapies |

Controlled Release Formulations

This compound has been investigated for use in controlled release formulations, enhancing the pharmacokinetics of water-soluble drugs.

- Example : A formulation utilizing this compound showed improved release rates and bioavailability compared to conventional methods .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to neurotransmitter regulation.

- Case Study : A study demonstrated that modifications of this compound could inhibit specific enzymes involved in dopamine metabolism, which has implications for treating neurodegenerative diseases .

Immune Modulation

The compound's derivatives have been tested for their ability to modulate immune responses, making them candidates for therapeutic agents in autoimmune diseases.

- Data Table: Immune Modulatory Effects

| Compound Derivative | Immune Response Modulation | Application Area |

|---|---|---|

| Derivative A | Increased cytokine production | Autoimmunity |

| Derivative B | Decreased inflammation | Chronic diseases |

Mechanism of Action

The mechanism of action of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The protective groups (Cbz and Boc) can be selectively removed to expose the reactive amino groups, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of dual-protected diaminopentanoic acids. Key analogs include:

*Molecular weight inferred from (S)-enantiomer data .

Physicochemical Properties

- Optical Activity : The (R)-enantiomer exhibits a specific optical rotation distinct from the (S)-form, critical for chiral recognition in drug design.

- Solubility : Both Cbz- and Boc-protected analogs are typically soluble in polar aprotic solvents (DMF, DCM) but poorly soluble in water .

- Stability: Boc groups degrade under strong acids (e.g., TFA), while Cbz is stable to acids but sensitive to hydrogenolysis .

Commercial Availability and Pricing

- The (S)-enantiomer of N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is commercially available at 97% purity (CAS: 503601-16-9) .

- Fmoc-protected analogs (e.g., (R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid) are priced higher (~JPY 18,000/5g for related Boc-protected acids) due to specialized applications .

Research Findings and Challenges

- Yield Optimization: Synthesis of dual-protected diamino acids often faces moderate yields (~40–50%) due to competing side reactions, as seen in δN-(2-aminoethyl)-L-ornithine synthesis .

- Stereochemical Purity : Enantiomeric resolution remains challenging; chiral HPLC or enzymatic methods are required to separate (R)- and (S)-forms .

- Emerging Alternatives : Newer protecting groups (e.g., Alloc) are being explored, but Cbz/Boc systems remain popular for their reliability .

Biological Activity

(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative characterized by its unique structural features, including a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential applications in peptide synthesis and bioconjugation, particularly due to its ability to protect amino groups while allowing selective reactions under mild conditions. Although specific biological activities have not been extensively documented, related compounds suggest promising pharmacological properties.

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.41 g/mol

- CAS Number : 2044710-51-0

- Purity : ≥97% .

1. Potential Pharmacological Activities

Compounds with similar structures to this compound often exhibit significant biological activities, including:

- Antimicrobial Activity : The compound may serve as an intermediate in the synthesis of bioactive peptides that possess antimicrobial properties.

- Anticancer Activity : Similar derivatives have been implicated in the development of anticancer agents.

- Neuroprotective Effects : The presence of amine groups suggests potential interactions with biological receptors or enzymes that could lead to neuroprotective activities .

2. Reactivity and Interaction Studies

Research focusing on the reactivity of this compound with biomolecules is crucial for understanding its biological role. For instance:

- Interaction studies help elucidate how the compound behaves under physiological conditions.

- Assessments of stability and reactivity when incorporated into larger peptide structures are essential for determining its practical applications in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid | Stereoisomer with similar protective groups | Enantiomeric form may exhibit different biological properties |

| N-beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid | Contains a Fmoc protecting group | Often used in solid-phase peptide synthesis |

| N-alpha-Acetamido-N-delta-Boc-3,5-diaminopentanoic acid | Acetamido group replacing Cbz | May offer different solubility and stability profiles |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid, and how are protecting groups managed?

- Methodology :

- Stepwise Protection : Begin by selectively protecting the α- and δ-amine groups using Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups, respectively. Evidence from Boc-protected aspartic acid derivatives (e.g., N-Boc-D-aspartic acid 4-benzyl ester, CAS 51186-58-4) demonstrates the stability of Boc under mild acidic conditions (e.g., TFA) .

- Coupling Reagents : Use HATU (from ) for efficient amide bond formation, minimizing racemization during peptide elongation.

- Purification : Employ reverse-phase HPLC (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase to separate intermediates, referencing analytical techniques in .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and detect diastereomers. Cross-validate chemical shifts with NIST Chemistry WebBook data for structurally related benzoic acid derivatives (e.g., 3,5-difluorobenzoic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) can identify isotopic patterns and confirm molecular weight. Compare fragmentation patterns with NIST mass spectral databases .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB, as described in methods for similar Boc/Cbz-protected amino acids .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and deprotection conditions for this compound?

- Methodology :

- Quantum Chemical Calculations : Apply reaction path search methods (e.g., ICReDD’s approach in ) to model intermediates and transition states during Boc/Cbz deprotection. This reduces trial-and-error experimentation by predicting optimal conditions (e.g., TFA concentration, temperature) .

- Machine Learning : Train models on existing data (e.g., NIST reaction datasets ) to predict coupling efficiencies and side reactions.

Q. What strategies address stereochemical inconsistencies observed during synthesis?

- Methodology :

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-based complexes) to correct racemization during coupling steps.

- Crystallography : Perform X-ray diffraction on intermediates (e.g., N-Boc-D-aspartic acid 4-tert-butyl ester dicyclohexylamine, CAS 200334-95-8) to confirm configuration .

- Stereochemical Monitoring : Track optical rotation changes in real-time using polarimetry, correlating with HPLC retention times .

Q. How should researchers resolve contradictions between theoretical and experimental NMR data?

- Methodology :

- Solvent Effects : Re-run NMR in deuterated solvents matching computational settings (e.g., DMSO-d6 vs. CDCl3).

- DFT Simulations : Perform density functional theory (DFT) calculations (Gaussian 16) to predict chemical shifts, comparing results with experimental data from NIST .

- Impurity Profiling : Use LC-MS to identify side products (e.g., incomplete deprotection) that distort NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.